molecular formula C9H9BrFI B14058985 1-(3-Bromopropyl)-4-fluoro-3-iodobenzene

1-(3-Bromopropyl)-4-fluoro-3-iodobenzene

Cat. No.: B14058985
M. Wt: 342.97 g/mol
InChI Key: DZPQMKNYDLKYRO-UHFFFAOYSA-N
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Description

1-(3-Bromopropyl)-4-fluoro-3-iodobenzene is an organic compound that belongs to the class of halogenated aromatic compounds It is characterized by the presence of bromine, fluorine, and iodine atoms attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Bromopropyl)-4-fluoro-3-iodobenzene typically involves multiple steps, starting from readily available precursors. One common method involves the halogenation of a benzene derivative followed by the introduction of the bromopropyl group. The reaction conditions often require the use of strong halogenating agents and specific catalysts to achieve the desired substitution pattern.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale halogenation reactions using continuous flow reactors. These methods ensure high yields and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

1-(3-Bromopropyl)-4-fluoro-3-iodobenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the bromine or iodine atoms are replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

    Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium iodide (NaI) in acetone for the Finkelstein reaction.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium iodide can yield 1-(3-Iodopropyl)-4-fluoro-3-iodobenzene, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

1-(3-Bromopropyl)-4-fluoro-3-iodobenzene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of halogenated aromatic compounds’ effects on biological systems.

    Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 1-(3-Bromopropyl)-4-fluoro-3-iodobenzene exerts its effects involves interactions with various molecular targets. The presence of multiple halogen atoms can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. The pathways involved may include halogen bonding and other non-covalent interactions that modulate the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Bromopropyl)-4-fluorobenzene: Lacks the iodine atom, which can affect its reactivity and applications.

    1-(3-Bromopropyl)-3-iodobenzene: Lacks the fluorine atom, leading to different chemical properties.

    1-(3-Bromopropyl)-4-iodobenzene: Lacks the fluorine atom, which can influence its biological activity.

Uniqueness

1-(3-Bromopropyl)-4-fluoro-3-iodobenzene is unique due to the presence of all three halogen atoms (bromine, fluorine, and iodine) on the benzene ring

Properties

Molecular Formula

C9H9BrFI

Molecular Weight

342.97 g/mol

IUPAC Name

4-(3-bromopropyl)-1-fluoro-2-iodobenzene

InChI

InChI=1S/C9H9BrFI/c10-5-1-2-7-3-4-8(11)9(12)6-7/h3-4,6H,1-2,5H2

InChI Key

DZPQMKNYDLKYRO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CCCBr)I)F

Origin of Product

United States

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